molecular formula C32H35N5O4 B12794337 Nintedanib impurity D CAS No. 1139455-52-9

Nintedanib impurity D

Numéro de catalogue: B12794337
Numéro CAS: 1139455-52-9
Poids moléculaire: 553.7 g/mol
Clé InChI: RFQYVQKHXHMDSG-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Analyse Des Réactions Chimiques

Nintedanib impurity D undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Applications De Recherche Scientifique

Applications in Pharmaceutical Research

  • Quality Control Reference Standards :
    • Nintedanib impurity D serves as a reference standard for the qualitative and quantitative analysis of Nintedanib formulations. It is crucial for ensuring the purity of active pharmaceutical ingredients (APIs) and finished products .
    • The establishment of purity thresholds for Nintedanib formulations helps in maintaining compliance with regulatory standards set by health authorities.
  • Stability Studies :
    • The impurity is utilized in stability-indicating assays to assess the degradation pathways of Nintedanib under various conditions. By understanding how impurities form during storage or processing, researchers can develop more stable formulations .
  • Analytical Method Development :
    • High-performance liquid chromatography (HPLC) methods have been developed to simultaneously detect Nintedanib and its impurities, including impurity D. These methods are essential for routine quality control in pharmaceutical laboratories .
    • The specificity and sensitivity of these methods ensure that even trace amounts of impurities can be detected, which is critical for patient safety.

Case Study 1: HPLC Method Validation

A study published in the World Journal of Pharmaceutical Research details the development of an HPLC method for detecting six impurities in Nintedanib esylate, including impurity D. The method demonstrated high specificity with no interference observed at the retention times for Nintedanib and its impurities . This validation is crucial for ensuring that the drug meets quality standards before reaching the market.

Case Study 2: Synthesis and Characterization

Research on the synthesis of this compound has revealed that it can be generated during the preparation of intermediates used in Nintedanib synthesis. The characterization using advanced spectroscopic techniques confirmed its structure, providing insights into its formation during chemical reactions . Understanding these pathways aids in refining synthesis processes to minimize impurity formation.

Data Table: Comparison of Impurity Detection Methods

MethodSensitivitySpecificityApplication
HPLCHighHighRoutine quality control
Mass SpectrometryVery HighVery HighStructural confirmation
NMR SpectroscopyModerateHighStructural elucidation

Comparaison Avec Des Composés Similaires

Activité Biologique

Nintedanib, a small-molecule tyrosine kinase inhibitor, is primarily used in the treatment of idiopathic pulmonary fibrosis (IPF) and various cancers. However, impurities in pharmaceutical compounds can significantly affect their efficacy and safety profiles. This article focuses on one such impurity, referred to as "Nintedanib impurity D," discussing its biological activity, synthesis, detection methods, and relevant case studies.

1. Overview of Nintedanib and Its Impurities

Nintedanib targets multiple receptor tyrosine kinases, including VEGFR, PDGFR, and FGFR, inhibiting pathways involved in tumor growth and fibrosis. The presence of impurities like this compound can arise during the synthesis process and may impact the drug's overall pharmacological profile.

1.1 Structure and Synthesis

This compound is characterized by its structural formula, which is a cis-trans isomer derived from the synthesis of Nintedanib. The synthesis involves reacting piperidines under controlled conditions to minimize the impurity levels to below 0.1% in the final product .

2. Biological Activity

The biological activity of this compound has not been extensively documented in scientific literature; however, insights can be drawn from studies on Nintedanib itself and related impurities.

2.2 Pharmacokinetics

Nintedanib is primarily metabolized by esterase hydrolysis followed by glucuronidation. Impurity D's pharmacokinetic properties are likely influenced by its structural characteristics, which may affect its absorption and distribution within biological systems .

3. Case Studies and Research Findings

While direct studies on this compound are sparse, several relevant findings from research on Nintedanib provide context for understanding its potential biological implications.

3.1 Clinical Trials

In clinical settings, Nintedanib has shown efficacy in reducing biomarkers associated with lung injury in IPF patients. For instance, a study indicated that treatment with Nintedanib resulted in significant reductions in surfactant protein D (SP-D) and cancer antigen 125 (CA-125) levels compared to placebo . These biomarkers are indicative of epithelial injury and may reflect similar responses if impurity D is present.

3.2 Stability Studies

A stability-indicating method for assessing Nintedanib has been developed using reverse-phase high-performance liquid chromatography (RP-HPLC). This method demonstrated a high recovery rate for Nintedanib without interference from formulation excipients, suggesting that impurities like D could be effectively quantified using similar methodologies .

4. Detection Methods

The detection of this compound can be accomplished through advanced analytical techniques such as high-performance liquid chromatography (HPLC). The method involves gradient elution with a mobile phase of potassium dihydrogen phosphate and acetonitrile at a detection wavelength of 245 nm .

Detection MethodKey Parameters
HPLCMobile phase: 45:55 A:B
Detection Wavelength245 nm
Recovery Rate99.391% at 1.5 µg/ml

5. Conclusion

Although specific data on the biological activity of this compound remains limited, insights from studies on Nintedanib itself suggest that impurities can influence pharmacological outcomes significantly. Further research is needed to elucidate the exact effects of this impurity on therapeutic efficacy and safety profiles.

Propriétés

Numéro CAS

1139455-52-9

Formule moléculaire

C32H35N5O4

Poids moléculaire

553.7 g/mol

Nom IUPAC

ethyl 2-hydroxy-3-[N-[4-[methyl-[2-(4-methylpiperazin-1-yl)acetyl]amino]phenyl]-C-phenylcarbonimidoyl]-1H-indole-6-carboxylate

InChI

InChI=1S/C32H35N5O4/c1-4-41-32(40)23-10-15-26-27(20-23)34-31(39)29(26)30(22-8-6-5-7-9-22)33-24-11-13-25(14-12-24)36(3)28(38)21-37-18-16-35(2)17-19-37/h5-15,20,34,39H,4,16-19,21H2,1-3H3

Clé InChI

RFQYVQKHXHMDSG-UHFFFAOYSA-N

SMILES canonique

CCOC(=O)C1=CC2=C(C=C1)C(=C(N2)O)C(=NC3=CC=C(C=C3)N(C)C(=O)CN4CCN(CC4)C)C5=CC=CC=C5

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.